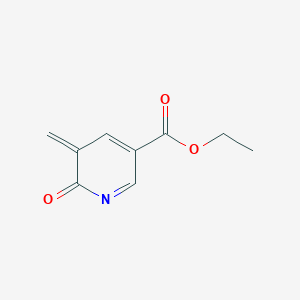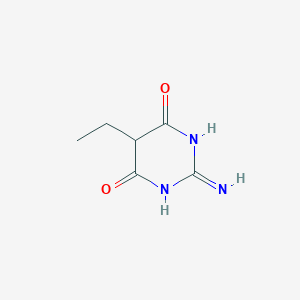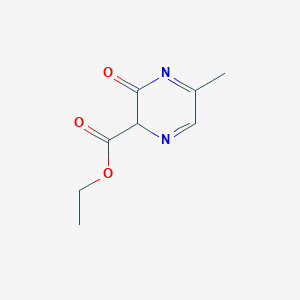
ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate is a heterocyclic compound containing a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine to form the pyrazine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of more robust catalysts to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-methylpyrazine: Similar in structure but lacks the carboxylate group.
5-Methyl-2-pyrazinecarboxylic acid: Similar but without the ethyl ester group.
Uniqueness
Ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities not found in the simpler analogs .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-7(11)10-5(2)4-9-6/h4,6H,3H2,1-2H3 |
InChI Key |
LPHRIEYDDWNRDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)N=C(C=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B12344627.png)
![(2E)-2-[(3-chlorophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one](/img/structure/B12344632.png)
![4-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B12344633.png)
![3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12344639.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylic acid,1,5-dihydro-2-(methylthio)-5-oxo-, ethyl ester](/img/structure/B12344661.png)
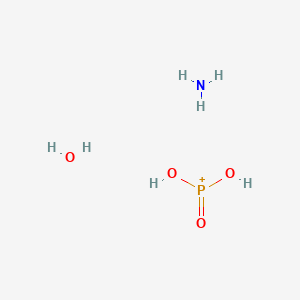
![5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12344670.png)
![N-[(2-chlorophenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12344672.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B12344680.png)
![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B12344686.png)
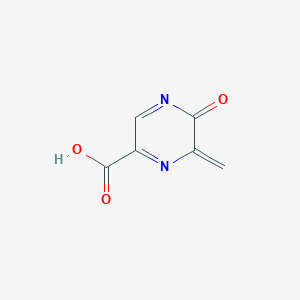
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12344708.png)
